molecular formula C10H16O B13419266 (R)-(+)-Camphor-d2

(R)-(+)-Camphor-d2

Cat. No.: B13419266
M. Wt: 154.25 g/mol
InChI Key: DSSYKIVIOFKYAU-SVUHGRSUSA-N
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Description

(R)-(+)-Camphor-d2 is a deuterated stable isotopologue of the naturally occurring terpenoid, (R)-(+)-Camphor. This compound is an essential tool in modern chemical and biochemical research, serving as an internal standard for quantitative mass spectrometry, a tracer for elucidating metabolic pathways, and a probe for investigating reaction mechanisms. In research, camphor and its derivatives have demonstrated significant biological activities, including antimicrobial and antifungal properties, making them subjects of interest for developing new therapeutic and agrochemical agents (see, for example, studies on novel sulfur camphor derivatives and camphor-thiazole derivatives ). The specific mechanism of action for camphor involves interaction with biological systems; for instance, it has been shown to inhibit nicotinic acetylcholine receptors (nAChRs), which may contribute to its neurotoxic effects at high doses . Furthermore, the enzymatic degradation of (R)-(+)-camphor by camphor 5-monooxygenase, a cytochrome P450 enzyme, is a well-studied model system in biotransformation . The incorporation of deuterium atoms in (R)-(+)-Camphor-d2 alters its physical properties without significantly changing its biochemical behavior, allowing researchers to track the fate of the molecule with high precision using techniques such as NMR spectroscopy and LC-MS. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H16O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,4R)-3,3-dideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1/i6D2

InChI Key

DSSYKIVIOFKYAU-SVUHGRSUSA-N

Isomeric SMILES

[2H]C1([C@H]2CC[C@](C1=O)(C2(C)C)C)[2H]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated R + Camphor

Direct Deuterium (B1214612) Incorporation into (R)-(+)-Camphor Scaffolds

Direct methods for introducing deuterium into the camphor (B46023) framework offer an efficient route to deuterated analogues by modifying the existing structure. These strategies include acid-catalyzed exchange reactions and transition metal-catalyzed hydrogen isotope exchange.

Acid-Catalyzed Hydrogen-Deuterium Exchange Reactions (e.g., at the 3,3-positions)

Acid-catalyzed hydrogen-deuterium exchange is a well-established method for replacing enolizable α-hydrogens with deuterium. libretexts.orgmcmaster.ca In the case of (R)-(+)-camphor, the hydrogens at the C-3 position are susceptible to this exchange. The process is typically facilitated by a strong deuterium acid, such as deuterium chloride (DCl), in the presence of an excess of a deuterium source like deuterium oxide (D₂O). libretexts.org

The mechanism proceeds through the formation of an enol intermediate. libretexts.org The carbonyl oxygen is first protonated (or deuterated in this case) by the acid catalyst. This is followed by the removal of an α-hydrogen by a base (such as D₂O) to form an enol. The reformation of the keto tautomer results in the incorporation of a deuterium atom at the α-position. libretexts.org When an excess of D₂O is utilized, this process can be repeated until all enolizable α-hydrogens are substituted with deuterium. libretexts.org For instance, heating camphor with a mixture of deuterated trifluoroacetic acid (CF₃COOD) and D₂O at 130°C for an extended period can lead to complete deuteration at the enolizable positions. mcmaster.ca

It is noteworthy that ketones that are susceptible to base-catalyzed self-condensation are particularly well-suited for acid-catalyzed deuterium exchange. mcmaster.ca

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition metal catalysis provides a powerful and often more selective alternative for hydrogen isotope exchange (HIE), enabling the deuteration of C-H bonds that are not amenable to acid or base-catalyzed methods. nih.gov

Palladium catalysts have emerged as highly effective for the late-stage deuteration of complex organic molecules, including camphor derivatives. acs.orgresearchgate.net These methods often utilize D₂O as a convenient and inexpensive deuterium source. nih.govacs.org The development of specialized ligands, such as N,N-bidentate ligands with an N-acylsulfonamide group, has been crucial in achieving high degrees of deuterium incorporation and broad functional group tolerance. nih.govacs.org

In a typical protocol, the substrate is treated with a palladium catalyst and a suitable ligand in a solvent system containing D₂O. acs.org For example, a camphor derivative was efficiently deuterated using a palladium catalyst under specific conditions (conditions B in the cited study), highlighting the method's applicability to complex scaffolds. researchgate.net The reaction proceeds via a reversible C-H activation step, allowing for extensive isotopic labeling. nih.govacs.org These methods are advantageous due to their applicability to both electron-rich and electron-poor arenes and their tolerance of a wide array of functional groups. acs.org

Parameter Value
Catalyst Palladium-based
Deuterium Source D₂O
Key Feature Use of specialized N,N-bidentate ligands
Advantage High functional group tolerance, broad substrate scope

Table 1: Key parameters of palladium-catalyzed HIE for deuteration.

Ruthenium nanoparticles have also been employed as catalysts for hydrogen isotope exchange reactions. rsc.orgnih.govresearchgate.net These nanoparticles can be stabilized by ligands, such as mesoionic 1,2,3-triazolylidenes (MICs), to create small and monodisperse catalytic systems. nih.govresearchgate.net Such catalysts have been shown to be effective for the H/D exchange of various E-H bonds (where E can be B, Si, Ge, Sn) using deuterium gas (D₂) under mild conditions. nih.govresearchgate.net While direct application to (R)-(+)-camphor-d2 is not explicitly detailed in the provided context, ruthenium-catalyzed HIE has been successfully used for the deuteration and tritiation of thioether substructures within complex molecules, demonstrating the potential of this approach for targeted labeling. rsc.org The use of ruthenium nanoparticles offers a regioselective and stereospecific means of deuteration for certain classes of compounds.

Catalyst System Stabilizer Mean Nanoparticle Size Deuterium Source Conditions
Ruthenium NanoparticlesMesoionic 1,2,3-triazolylidenes (MIC)1.1 - 1.2 nmD₂ gas1.0 mol% Ru, 1 bar D₂, 55 °C

Table 2: Characteristics of Ruthenium Nanoparticle-Mediated HIE.

Palladium-Catalyzed Methods

In Situ Deuterium Generation and Labeling in Aqueous Mediums

A noteworthy advancement in deuteration methodology involves the in situ generation of deuterium gas from the reaction of aluminum with D₂O. researchgate.net This approach, often coupled with a palladium catalyst (e.g., Pd/C), provides a safe and scalable protocol for the reduction and deuteration of a variety of organic compounds in an aqueous medium. researchgate.net The aluminum in the alloy acts as a reductant, reacting with D₂O to produce D₂ gas, which is then utilized by the catalyst for the hydrogenation or H-D exchange reaction. researchgate.net This method is particularly attractive due to its environmental friendliness and simplicity. researchgate.net The efficacy of this system has been demonstrated for a broad range of functional groups, and it can be readily adapted for deuterium labeling by substituting H₂O with D₂O. researchgate.net

Stereocontrolled Synthesis of Deuterated Camphor Derivatives

The stereocontrolled synthesis of deuterated camphor derivatives is essential for producing specifically labeled compounds with high isotopic and stereochemical purity. Camphor and its derivatives are valuable chiral starting materials for the synthesis of a wide array of optically active compounds. nih.govresearchgate.net

Recent developments have focused on utilizing camphor-derived chiral templates to control the stereochemistry of subsequent reactions. For instance, camphor-derived 2,3-diols, referred to as CAMDOLs, have been developed as powerful chiral auxiliaries. nih.gov These can be synthesized in high yields from commercially available camphorquinone. nih.gov The CAMDOL platform has enabled the divergent and stereoselective synthesis of various P(III)- and P(V)-chiral compounds with impressive stereocontrol. nih.gov While the direct application to the synthesis of (R)-(+)-Camphor-d2 is a distinct process, these methodologies for creating stereocontrolled derivatives from a camphor scaffold highlight the advanced strategies available for manipulating the camphor structure with high precision. nih.govtib.eu Such stereocontrolled approaches are crucial when specific deuteration patterns are required in complex, polycyclic systems derived from camphor.

Strategic Incorporation of Deuterium Atoms via Chiral Pool Approaches

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy for the synthesis of complex chiral molecules. (R)-(+)-Camphor itself is a prominent member of the chiral pool and serves as a starting point for a variety of synthetic transformations. researchgate.netsoton.ac.uk The introduction of deuterium into the camphor framework can be achieved through several methods that leverage its inherent reactivity.

One common approach involves base-catalyzed hydrogen-deuterium exchange at the α-position to the carbonyl group. This process is facilitated by the formation of an enolate intermediate. nih.gov The stereoselectivity of this exchange in bicyclo[2.2.1]heptanones, the core structure of camphor, has been studied, revealing that the exo-proton is exchanged more rapidly than the endo-proton. mcmaster.ca For instance, treatment of camphor with a deuterated base in a deuterated solvent can lead to the incorporation of deuterium at the C3 position.

Another strategy involves the homoenolization process, where a proton is abstracted from a remote carbon atom under strongly basic conditions. cdnsciencepub.comcdnsciencepub.com In the camphor system, this can lead to deuterium incorporation at the C8 and C9 methyl groups, positions that are not directly activated by the carbonyl group. cdnsciencepub.com This method provides access to specifically labeled camphor derivatives that are difficult to obtain through other means.

Furthermore, the synthesis of deuterated camphor derivatives can be achieved by utilizing deuterated reagents in established synthetic routes. For example, the reduction of a carbonyl or other functional group with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at a specific position. researchgate.net

The following table summarizes some of the key approaches for deuterium incorporation into the camphor scaffold:

Method Position of Deuteration Key Reagents/Conditions Notes
α-EnolizationC3NaOD, D₂Oexo-proton exchanges faster than endo. mcmaster.ca
HomoenolizationC8, C9t-BuOK, t-BuOD, high temp.Allows for deuteration at non-activated positions. cdnsciencepub.com
ReductionVariesLiAlD₄, NaBD₄Depends on the position of the reducible functional group. researchgate.net

Challenges and Innovations in Regioselective Deuteration of Camphor Derivatives

While several methods exist for deuterating camphor, achieving high regioselectivity remains a significant challenge. The rigid bicyclic structure of camphor and its derivatives can lead to a mixture of deuterated products due to competing exchange reactions and rearrangements.

One of the primary challenges is controlling the regioselectivity of deuterium incorporation, especially when multiple acidic protons are present. For example, in camphor, both the α-protons at C3 and the homoenolizable protons at the methyl groups can undergo exchange under basic conditions. mcmaster.cacdnsciencepub.com Selectively deuterating one position without affecting the others requires careful optimization of reaction conditions, such as the choice of base, solvent, and temperature.

Rearrangements, such as the Wagner-Meerwein rearrangement, are common in camphor chemistry and can further complicate regioselective deuteration. cdnsciencepub.com These rearrangements can scramble the positions of deuterium atoms, leading to a loss of isotopic purity at the desired site.

Recent innovations in catalysis have offered new solutions to these challenges. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the late-stage deuteration of complex molecules, including camphor derivatives. thieme-connect.comacs.orgnih.gov These methods can offer high regioselectivity and functional group tolerance, allowing for the direct replacement of specific C-H bonds with C-D bonds under milder conditions than traditional methods. researchgate.net For example, a camphor derivative has been efficiently deuterated using a palladium catalyst with D₂O as the deuterium source. acs.orgnih.gov

Another innovative approach involves the use of specifically designed chiral catalysts or reagents that can recognize and selectively react with a particular C-H bond in the camphor framework. While still an area of active research, these methods hold promise for achieving unprecedented levels of control over the regioselective deuteration of camphor and other complex chiral molecules.

The table below highlights some of the challenges and corresponding innovative solutions in the regioselective deuteration of camphor derivatives:

Challenge Innovative Approach Example Reference
Competing exchange at multiple sitesPalladium-catalyzed C-H activationLate-stage deuteration of a camphor derivative using a Pd catalyst. acs.orgnih.gov
Wagner-Meerwein rearrangementsUse of milder reaction conditionsPalladium-catalyzed methods often proceed under milder conditions, minimizing rearrangements. thieme-connect.comresearchgate.net
Low selectivity in complex derivativesDevelopment of directing groups or specific catalystsWhile not explicitly detailed for camphor, this is a general strategy in C-H activation. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization of R + Camphor D2

Vibrational Chiroptical Spectroscopies

Vibrational chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful techniques for studying chiral molecules. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light during vibrational transitions, providing detailed information about the three-dimensional arrangement of atoms.

VCD spectroscopy is particularly sensitive to the stereochemistry of a molecule and has become a reliable method for determining the absolute configuration of chiral compounds in solution. researchgate.net The technique measures the difference in absorbance of left and right circularly polarized infrared light (ΔA), which is typically very small (10⁻³–10⁻⁵). spectroscopyasia.com For complex molecules, VCD, in conjunction with quantum chemical calculations, can elucidate conformational preferences. spectroscopyasia.commdpi.com

The rigid bicyclic structure of camphor (B46023) limits its conformational flexibility, making it an excellent standard for VCD studies. researchgate.netresearchgate.net The absolute configuration of camphor enantiomers can be readily distinguished by their VCD spectra, which exhibit mirror-image patterns. spectroscopyasia.comresearchgate.netjascoinc.com Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the VCD spectrum for a given enantiomer. spectroscopyasia.comresearchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule in solution can be unequivocally assigned. spectroscopyasia.comresearchgate.net

Table 1: Comparison of Experimental and Calculated VCD Data for Camphor Enantiomers This table is illustrative and based on typical findings in VCD studies of camphor. Specific peak positions and intensities can vary with the solvent and computational methods used.

Vibrational Mode Experimental Wavenumber (cm⁻¹) (R)-(+)-Camphor Experimental VCD Sign (R)-(+)-Camphor Calculated Wavenumber (cm⁻¹) (R)-Camphor Calculated VCD Sign (R)-Camphor
C=O stretch ~1745 + ~1750 +
CH₂ bend ~1450 - ~1455 -
CH₃ deformation ~1380 + ~1385 +
C-C stretch ~1040 - ~1045 -

VCD spectroscopy is highly sensitive to the molecular environment, making it a powerful tool for studying intermolecular interactions such as solute-solvent interactions and hydrogen bonding. schrodinger.comresearchgate.net The choice of solvent can significantly influence the VCD spectrum of a solute due to conformational changes or direct interactions. schrodinger.comnih.gov Deuterated solvents are often used to minimize spectral overlap between the solvent and the analyte. spectroscopyasia.comresearchgate.net

Studies have shown that a chiral solute like camphor can induce VCD signals in an achiral deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). researchgate.net This phenomenon, known as induced solvent chirality, arises from the formation of transient, chiral solute-solvent complexes. researchgate.net The C-D stretching vibration of CDCl₃, which is normally VCD-inactive, becomes VCD-active upon association with the chiral camphor molecule. researchgate.net This demonstrates that VCD can probe the transfer of chirality from a solute to its immediate solvent shell. The use of (R)-(+)-Camphor-d2 in such studies can further refine the understanding of these interactions by providing an additional, isotopically distinct vibrational probe within the solute itself.

Raman Optical Activity (ROA) is another form of vibrational chiroptical spectroscopy that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ethz.ch ROA provides complementary information to VCD and is particularly useful for studying molecules in aqueous solutions. cas.cz

ROA spectra of camphor and its derivatives have been studied to correlate spectral features with molecular structure. rsc.org These studies have identified characteristic ROA signals, such as large conservative couplets around 500 cm⁻¹, which are thought to arise from coupled in-plane and out-of-plane carbonyl deformations. rsc.org Isotopic substitution, including deuteration, can lead to observable changes in the ROA spectrum, offering insights into the nature of the vibrational modes. biotools.us For instance, the introduction of deuterium (B1214612) in (R)-(+)-Camphor-d2 would alter the frequencies and coupling of vibrational modes involving the deuterated positions, which would be reflected in the ROA spectrum. This makes (R)-(+)-Camphor-d2 a potentially valuable compound for detailed ROA studies aimed at refining the theoretical models used to predict ROA spectra.

Vibrational Circular Dichroism (VCD) Spectroscopy

Conformational Analysis and Absolute Configuration Determination in Deuterated Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Deuterium (²H) NMR spectroscopy is a powerful analytical technique specifically used to study deuterated compounds. wikipedia.org It provides direct information about the presence, location, and distribution of deuterium atoms within a molecule. magritek.comnih.gov Since the natural abundance of deuterium is very low (about 0.016%), ²H NMR is particularly effective for analyzing isotopically enriched samples, where it produces a strong signal against a negligible background. wikipedia.org

For (R)-(+)-Camphor-d2, ²H NMR is the primary method for confirming the success of the deuteration process and determining the isotopic purity of the sample. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. wikipedia.orgmagritek.com A quantitative ²H NMR analysis, often used in conjunction with ¹H NMR and mass spectrometry, can provide an accurate measure of the isotopic enrichment level. wiley.comrsc.org

Furthermore, ²H NMR can distinguish between deuterium atoms in different chemical environments within the molecule. For instance, in camphor, the methylene (B1212753) hydrogens at the C-3 position are diastereotopic (endo and exo) and have distinct chemical shifts in the ¹H NMR spectrum. cdnsciencepub.com Similarly, if deuteration occurs at this position, ²H NMR can resolve the signals for the endo- and exo-deuterons, confirming the specific site of isotopic labeling. This ability to pinpoint the location of deuterium is crucial for interpreting the results from other spectroscopic techniques, such as VCD and ROA, where the effects of isotopic substitution are position-dependent. Two-dimensional NMR techniques, such as ²H-¹³C correlation spectroscopy, can be employed to definitively assign the positions of deuterium labels. cdnsciencepub.com

Table 2: Key Parameters in the NMR Analysis of (R)-(+)-Camphor-d2

Parameter Description Application to (R)-(+)-Camphor-d2
Isotopic Purity The percentage of molecules that contain the deuterium label. Determined by comparing the integrated signal intensity of the deuterium peak in the ²H NMR spectrum to a standard. wiley.comrsc.org
Isotopic Distribution The location of the deuterium atoms within the molecular structure. The chemical shift(s) in the ²H NMR spectrum indicate the specific carbon atom(s) to which the deuterium is attached. nih.govcdnsciencepub.com
Stereochemical Location The specific stereochemical position of the deuterium (e.g., endo vs. exo). High-resolution ²H NMR can resolve signals from diastereotopic deuterons, such as those at the C-3 position of the camphor skeleton. cdnsciencepub.com

Multidimensional and Advanced NMR Techniques (1H, 13C, 2D NMR) for Structural Elucidation of Deuterated Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including deuterated camphor derivatives. The introduction of deuterium atoms induces subtle but measurable changes in the NMR spectra, which can be harnessed to gain detailed structural information.

One-dimensional (1D) ¹H and ¹³C NMR provide initial data for structural confirmation. For instance, in deuterated camphor derivatives like 9-deuteriocamphor, the ¹³C NMR spectrum shows a triplet for the deuterated carbon (C-9) due to C-D coupling, with a reported coupling constant (J) of 19 Hz. cdnsciencepub.com Similarly, for 8-deuteriocamphor, the C-8 methyl group appears as a triplet. cdnsciencepub.com The chemical shifts in ¹³C NMR for substituted camphor derivatives have been extensively studied, providing a robust database for assigning signals. researchgate.net For unsubstituted (1R)-(+)-camphor, typical ¹³C NMR signals in CDCl₃ are observed at key shifts, such as 219.46 ppm for the carbonyl carbon (C-2) and 57.64 ppm for the bridgehead carbon (C-1). blogspot.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments, especially in complex molecules like camphor. beilstein-journals.orgresearchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map the connections between protons and carbons. blogspot.combeilstein-journals.org For example, a 2D INADEQUATE experiment was used to definitively confirm the ¹³C assignments of camphor, overcoming issues like the potential overlap of C-3 and C-4 signals under certain conditions. cdnsciencepub.com

A particularly powerful technique for analyzing deuterated compounds is the two-dimensional ¹H,¹³C shift correlation with ²H (deuterium) decoupling. cdnsciencepub.com This method allows for the direct observation of the carbon attached to a deuterium atom, effectively filtering out signals from non-deuterated carbons. When applied to [3-²H]camphor, this technique successfully identified the labeled site despite the proximity of the C-3 and C-4 carbon resonances in the standard ¹³C spectrum. cdnsciencepub.com Advanced methods like Anisotropic Natural Abundance Deuterium (ANAD) 2D-NMR have also been employed to study camphor, highlighting the capability of NMR to probe the orientation and behavior of molecules in different environments, such as chiral liquid crystals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Camphor and Deuterated Derivatives in CDCl₃

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
(1R)-(+)-Camphor C-1-57.64
C-2-219.46
C-3 (endo)1.8443.25
C-3 (exo)2.3643.25
C-4-43.05
C-5-27.02
C-6-29.90
C-7-46.73
C-8 (methyl)~0.919.10
C-9 (methyl)~0.919.74
C-10 (methyl)~0.89.20
8-Deuteriocamphor C-80.82 (t, J=2Hz)19.4 (t, J=19Hz)
9-Deuteriocamphor C-90.94 (t, J=2Hz)18.9 (t, J=19Hz)
Data compiled from multiple sources. cdnsciencepub.comblogspot.comcdnsciencepub.com Shifts are approximate and can vary with experimental conditions.

NMR in Real-Time Mechanistic Monitoring of Deuterated Reactions

Real-time monitoring of chemical reactions by NMR spectroscopy provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. bruker.com For reactions involving deuterated compounds, NMR is particularly effective for tracking the incorporation and exchange of deuterium atoms.

Studies on the homoenolization of related ketones like fenchone (B1672492) have demonstrated the power of this approach. cdnsciencepub.com By acquiring ¹H and ¹³C NMR spectra at various time points during the reaction, researchers can monitor the rate of deuterium incorporation at specific stereochemical positions. cdnsciencepub.com This direct measurement of stereoselectivity is a key advantage of the ¹H NMR method for mechanistic studies. cdnsciencepub.com

The development of specialized hardware, such as micro-channeled cells that can be inserted into standard NMR tubes (MICCS-NMR), facilitates the real-time monitoring of synthetic reactions. researchgate.netmdpi.com These systems allow for the continuous flow of reactants through the NMR detection volume, enabling the acquisition of spectra as the reaction progresses under controlled temperature and flow rates. researchgate.net While some applications have focused on monitoring changes in enantiomeric excess, the underlying technology is directly applicable to tracking the progress of deuteration reactions by observing the appearance and disappearance of specific proton and deuterium-related signals. bruker.comresearchgate.net For example, the H/D exchange reaction of certain organic compounds has been successfully monitored in situ by evaluating the dynamic changes in isotopic purity over time. nih.gov

High-Resolution Mass Spectrometry for Isotopic Content Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and is exceptionally well-suited for analyzing the isotopic content of deuterated compounds. nih.gov It allows for the precise measurement of mass-to-charge ratios (m/z), which can differentiate between isotopologues (molecules that differ only in their isotopic composition).

HRMS can distinguish between species with the same nominal mass but different elemental formulas. For instance, the exact mass calculated for a monodeuterated bromocamphor species (C₁₀H₁₄DOBr) is 233.0349, which HRMS can readily resolve from other potential species. cdnsciencepub.com This capability is vital in mechanistic studies where deuterated substrates are used to trace metabolic or reaction pathways. acs.org The use of techniques like electrospray ionization (ESI) coupled with HRMS allows for the direct analysis of reaction mixtures or purified products to confirm the extent and location of deuteration. nih.gov

Table 2: Example HRMS Data for a Deuterated Compound

Compound FeatureDescriptionExample Value
Molecular Formula C₁₀H₁₅D₂O-
Calculated Exact Mass [M+H]⁺155.1399
Found Mass [M+H]⁺155.1401
Isotopic Purity Determined by relative abundance of D₀, D₁, D₂ ionse.g., >98%
Data is illustrative, based on similar compounds reported in the literature. nih.govacs.org

X-ray Diffraction for Solid-State Structural Characterization of Deuterated Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. For deuterated camphor derivatives, this technique can unambiguously confirm the molecular structure, stereochemistry, and solid-state packing. researchgate.netgoogle.com

The effect of deuteration on crystal packing, known as the kinetic isotope effect, can also be investigated. Deuteration can lead to subtle changes in zero-point energy, which in turn can affect intermolecular interactions and result in slightly different unit cell volumes compared to the non-deuterated isotopologue. uzh.ch Such studies, often performed using X-ray powder diffraction over a range of temperatures, provide fundamental insights into the solid-state properties of isotopically labeled molecules. uzh.ch Re-examination of existing X-ray crystallographic data for related brominated camphor derivatives has also proven valuable in understanding the stereoelectronic factors that govern reaction mechanisms. cdnsciencepub.com

Computational and Theoretical Investigations of R + Camphor D2 Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of camphor (B46023) and its isotopomers. jmaterenvironsci.comnih.govresearchgate.net By modeling the electron density, DFT allows for accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, offering a deep dive into the subtle effects of isotopic substitution.

Prediction of Molecular Geometries and Conformational Landscapes of Deuterated Species

DFT calculations are instrumental in determining the three-dimensional structure of molecules. For camphor, its rigid bicyclic structure limits conformational flexibility, resulting in a single stable conformer. researchgate.net Theoretical optimizations using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**, cc-pVQZ) have been employed to calculate the equilibrium structure of (R)-(+)-Camphor. jmaterenvironsci.comresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Selected Calculated Geometrical Parameters of (R)-(+)-Camphor

ParameterB3LYP/6-311++G** (Gas Phase) jmaterenvironsci.comExperimental (Solid State, (+)-3-bromocamphor) jmaterenvironsci.com
C=O Bond Length (Å)1.2221.206
C1-C2 Bond Length (Å)1.5361.543
C2-C3 Bond Length (Å)1.5541.534
C-C-C Bond Angle (°)103.5 (avg)104.2 (avg)
Dipole Moment (Debye)3.193.08 (Stark effect) jmaterenvironsci.com

This table presents a comparison of geometrical parameters for camphor calculated using DFT and determined experimentally. The close agreement validates the computational model's accuracy.

Simulation of Spectroscopic Properties (IR, Raman, VCD) for Validation and Assignment

DFT calculations are essential for simulating and interpreting various spectroscopic data, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD). VCD, in particular, is highly sensitive to the chirality of a molecule and provides detailed structural information. nih.govresearchgate.net

Theoretical simulations of IR, Raman, and VCD spectra for (R)-(+)-camphor and its derivatives have been shown to reproduce experimental results with high fidelity. nih.govresearchgate.net These simulations allow for the precise assignment of vibrational modes to specific molecular motions. For deuterated species like (R)-(+)-Camphor-d2, DFT can predict the shift in vibrational frequencies for C-D bonds compared to C-H bonds. The C-D stretching region provides a clear window in the spectrum, offering localized structural information. rsc.org Heuristic approaches based on DFT calculations have been used to investigate the CH-stretching overtone region in the VCD spectra of camphor. unibs.it The combination of VCD spectroscopy and DFT calculations is a powerful method for elucidating the chirality of molecules, even in solution. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated VCD/IR Frequencies for (R)-(+)-Camphor

Experimental VCD (cm⁻¹)Experimental IR (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
+ at 174517451760C=O stretch
- at 145014521455CH₂ scissoring
+ at 138013781385CH₃ symmetric deformation
- at 104510441050C-C stretch

This table highlights the correlation between experimental and DFT-calculated vibrational frequencies for key functional groups in (R)-(+)-camphor, demonstrating the predictive power of the simulations.

Electronic Structure and Bonding Analysis in Deuterated Camphor

The electronic structure of (R)-(+)-Camphor-d2 is fundamentally similar to its non-deuterated counterpart. Time-dependent DFT (TD-DFT) calculations are used to investigate electronic transitions, such as the n → π* transition of the carbonyl group, which is responsible for its UV-Vis and Electronic Circular Dichroism (ECD) spectra. scielo.brresearchgate.net These calculations can accurately predict the wavelengths and rotational strengths of ECD bands. nih.govscielo.br

Natural Bond Orbital (NBO) analysis, performed through DFT, reveals details about charge distribution and intramolecular interactions. For camphor, NBO calculations predict σ→σ, σ→π, and n→σ* interactions. jmaterenvironsci.com The substitution of hydrogen with deuterium (B1214612) does not significantly alter the primary electronic structure but can have subtle effects on hyperconjugative interactions and zero-point energies, which are fundamental to understanding kinetic isotope effects.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying large biological systems, such as an enzyme interacting with a substrate like camphor, full quantum mechanical calculations are computationally prohibitive. Hybrid QM/MM methods provide a solution by treating the chemically active region (e.g., the substrate and the enzyme's active site) with a high-level QM method like DFT, while the rest of the protein and solvent environment is described by a more computationally efficient MM force field. researchgate.netresearchgate.netrsc.orgnumberanalytics.com

Modeling Enzyme-Substrate Interactions with Deuterated Camphor as a Probe

(R)-(+)-Camphor is a classic substrate for the enzyme Cytochrome P450cam (CYP101A1), which stereoselectively hydroxylates it at the 5-exo position. researchgate.netnih.gov QM/MM simulations have been extensively used to model the mechanism of this reaction. nih.govrsc.orgacs.org Using deuterated camphor in these simulations allows researchers to probe specific steps of the reaction mechanism, particularly the initial hydrogen (or deuterium) abstraction step.

These models have been crucial in supporting the "two-state rebound mechanism," where the reaction can proceed on different electronic spin surfaces (doublet and quartet). researchgate.net The protein environment is shown to have a significant effect, influencing the geometry and stability of reaction intermediates through steric and electrostatic interactions. researchgate.net For instance, a specific water molecule near the active site has been identified as a catalyst for the hydrogen abstraction, lowering the activation barrier. nih.gov The use of dispersion-corrected DFT within QM/MM calculations has been shown to significantly lower activation energy barriers, bringing theoretical predictions closer to experimental observations. researchgate.netacs.orgacs.org

Electron Nuclear Double Resonance (ENDOR) spectroscopy studies using (1R)-5,5-dideuterocamphor have provided clear evidence that Compound I (Cpd I), a high-valent iron-oxo species, is the reactive intermediate responsible for hydroxylation in P450cam. nih.govacs.orgnih.gov QM/MM calculations complement these experimental findings by providing a detailed energy profile of the reaction pathway, including the transition state for deuterium abstraction from camphor-d2. nih.govacs.org

Kinetic Isotope Effect (KIE) Studies with Deuterated Camphor

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. portico.org Studying the KIE for the hydroxylation of camphor by P450cam using specifically deuterated analogues provides critical information about the rate-determining step of the reaction.

Theoretical Prediction of Deuterium KIEs

The theoretical prediction of deuterium kinetic isotope effects (KIEs) is a cornerstone of modern physical organic chemistry, providing a lens through which to view the transition states of chemical reactions. wikipedia.org The replacement of a hydrogen atom with its heavier isotope, deuterium, leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. github.iolibretexts.org This difference in zero-point energy is the primary origin of the primary deuterium KIE, and its magnitude can be theoretically calculated using computational methods such as density functional theory (DFT). acs.orgacs.org

A key principle in theoretical KIE predictions is that the magnitude of the effect is highly dependent on the nature of the transition state. github.io For a reaction involving the cleavage of a C-H/C-D bond, the maximum theoretical primary KIE (kH/kD) at room temperature is estimated to be around 6.8 to 7, assuming a linear, symmetric transition state where the bending and stretching frequencies of the bond being broken are significantly diminished. github.io However, deviations from this ideal value can provide valuable information about the transition state's geometry and the degree of bond cleavage. For instance, non-linear transition states are expected to exhibit smaller KIEs. github.io

In the context of camphor and its derivatives, theoretical calculations have been employed to understand reaction mechanisms. For instance, in the hydroxylation of camphor by cytochrome P450, DFT calculations have shown that the hydrogen atom abstraction from the C5 position is the rate-determining step, with a computed activation energy of over 20 kcal/mol. researcher.life While these studies have not specifically focused on (R)-(+)-Camphor-d2, the established theoretical frameworks can be readily applied. For example, in a study of arylmalonate decarboxylase, DFT calculations were used to investigate the reaction mechanism, and it was noted that no kinetic isotope effects were observed in deuterated water, suggesting that decarboxylation, rather than a proton transfer involving the solvent, is the rate-limiting step. acs.org

The theoretical framework for KIEs also extends to secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). github.io For example, a change in hybridization from sp3 in the reactant to sp2 in the transition state typically leads to a normal SKIE of around 1.1-1.2, while a change from sp2 to sp3 results in an inverse SKIE of approximately 0.8-0.9. github.io These theoretical predictions are invaluable for interpreting experimental results and building a comprehensive picture of the reaction mechanism.

Experimental Determination of Primary and Secondary Deuterium KIEs

The experimental measurement of kinetic isotope effects provides crucial data to validate theoretical predictions and offers direct insights into reaction mechanisms. For reactions involving camphor and its derivatives, various studies have determined primary and secondary deuterium KIEs, shedding light on the nature of the transition states.

While specific experimental KIE data for reactions of (R)-(+)-Camphor-d2 are limited, studies on closely related systems provide valuable analogous information. For instance, the rates of mutarotation of 3-bromo-(+)-camphor and its 3-deuterio analog have been measured. rsc.org This study revealed a primary hydrogen isotope effect that varies with the solvent composition, indicating the involvement of the C-H bond at the 3-position in the rate-determining step of the reaction. rsc.org

In another relevant study, the use of (1R)-5,5-dideuterocamphor in conjunction with EPR and ENDOR spectroscopy provided evidence for the involvement of Compound I as the reactive species in the hydroxylation of camphor by cytochrome P450cam. researchgate.net Although this study did not report a KIE value, it demonstrated the utility of deuterated camphor in probing reaction intermediates.

The Baeyer-Villiger oxidation of ketones, a reaction first demonstrated with camphor, is another area where KIEs have been instrumental in mechanistic studies. numberanalytics.comlscollege.ac.inwikipedia.org While not on camphor-d2 itself, studies on other cyclic ketones have shown how KIEs can be used to pinpoint the rate-determining step. sigmaaldrich.com

The following table summarizes experimentally determined deuterium KIEs for reactions involving camphor and related compounds, illustrating the range of observed effects and their mechanistic implications.

ReactionSubstrateKIE (kH/kD)ImplicationReference
Mutarotation3-Bromo-(+)-camphorVaries with solventC-H bond cleavage at C3 is in the rate-determining step rsc.org
Hydroxylation(1R)-CamphorSmall intermolecular effect, significant intramolecular effectPossible heavy atom motion in the transition state nih.gov

Elucidation of Reaction Mechanisms and Rate-Limiting Steps via KIEs

The measurement of kinetic isotope effects is a powerful method for elucidating reaction mechanisms and identifying the rate-limiting step of a chemical transformation. researchgate.net A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond being isotopically substituted is broken in the rate-determining step of the reaction. github.ioresearchgate.net Conversely, a KIE close to unity suggests that C-H bond cleavage is not rate-limiting. researchgate.net

The Baeyer-Villiger oxidation provides another example of how KIEs can be used to dissect a reaction mechanism. This reaction involves the oxidation of a ketone to an ester or a lactone. numberanalytics.comlscollege.ac.inwikipedia.orgsigmaaldrich.comadichemistry.com In the case of camphor, the reaction yields a lactone. numberanalytics.comwikipedia.orgadichemistry.com Mechanistic studies on similar ketones have utilized KIEs to distinguish between the initial attack of the peroxyacid on the ketone and the subsequent rearrangement step as the rate-determining step. lscollege.ac.in

Furthermore, the magnitude of the KIE can provide details about the transition state geometry. As mentioned previously, a linear and symmetric transition state for hydrogen transfer is expected to yield a large KIE. github.io Deviations from this can indicate a non-linear or asymmetric transition state. For instance, in the hydroxylation of steroids by human CYP17A1 and CYP21A2, observed KIE values that were less than the theoretical maximum suggested that the transition states for C-H bond cleavage are likely distorted. nih.gov

Solvent isotope effects, where the reaction is carried out in a deuterated solvent (e.g., D2O), can also provide mechanistic insights. libretexts.orgnih.gov A significant solvent KIE can indicate the involvement of proton transfer from the solvent in the rate-determining step. nih.gov

Mechanistic Modeling and Reaction Pathway Analysis for Deuterated Transformations

Computational modeling has become an indispensable tool for mapping out the intricate details of reaction pathways and understanding the underlying energetics of chemical transformations. acs.orguni-koeln.de For deuterated systems like (R)-(+)-Camphor-d2, mechanistic modeling can provide a detailed picture of how isotopic substitution influences the reaction trajectory.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions involving substrates like camphor. researchgate.net In this approach, the reactive center, including the substrate and key active site residues, is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. researchgate.net

A notable example is the theoretical study of camphor hydroxylation by cytochrome P450. researcher.life Using DFT calculations, researchers have elucidated a two-step mechanism consistent with the "oxygen rebound" hypothesis. The first step is the rate-determining hydrogen atom abstraction from the C5 position of camphor by the highly reactive Compound I intermediate of the enzyme. researcher.life This leads to the formation of a carbon radical on the camphor molecule and a hydroxo-iron species. researcher.life The second step is a nearly barrierless recombination of these two species to form the 5-exo-hydroxycamphor (B1210678) product. researcher.life The high stereoselectivity of the reaction is explained by the short lifetime of the radical intermediate and the constrained environment of the enzyme's active site. researcher.life

While these studies have primarily focused on the non-deuterated camphor, the same computational approaches can be applied to (R)-(+)-Camphor-d2. By modeling the reaction with deuterium at a specific position, one can calculate the change in the activation energy for the C-D bond cleavage compared to the C-H bond cleavage, thus providing a theoretical KIE that can be compared with experimental data.

Mechanistic modeling is not limited to enzymatic reactions. It can also be applied to a wide range of organic transformations. For example, the mechanism of the Baeyer-Villiger oxidation has been studied computationally, providing insights into the stereoelectronic effects that govern the migratory aptitude of different groups. lscollege.ac.in

Transition State Characterization in Deuterium-Involved Reactions

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate and selectivity of a chemical transformation. github.io Characterizing the geometry and energetic properties of transition states is a central goal of mechanistic chemistry. The use of deuterated substrates like (R)-(+)-Camphor-d2, combined with computational modeling, provides a powerful strategy for probing the nature of transition states.

As established, the magnitude of the KIE is intimately linked to the properties of the transition state. github.io A large primary KIE suggests a transition state where the C-H/C-D bond is significantly broken. researchgate.net Computational chemistry allows for the direct calculation of transition state structures and their vibrational frequencies. acs.org These calculations can then be used to predict KIEs, which can be compared to experimental values to validate the computed transition state structure.

In the hydroxylation of camphor by cytochrome P450, theoretical studies have characterized the transition state for the initial hydrogen abstraction step. researcher.life These calculations have shown that this is the highest energy barrier along the reaction pathway, confirming it as the rate-determining step. researcher.life The transition state for the subsequent "rebound" step, where the hydroxyl group is transferred to the camphor radical, was found to be much lower in energy, explaining the rapid and stereoselective formation of the product. researcher.life

For reactions involving deuterated camphor, the transition state for C-D bond cleavage would be expected to have a similar geometry to the C-H cleavage but a different zero-point energy. This difference in zero-point energy between the ground state and the transition state is the origin of the KIE.

Studies on related systems have also provided insights into transition state properties. For example, in the hydroxylation of deuterated steroids by cytochrome P450 enzymes, the analysis of KIEs suggested that the transition states for C-H bond cleavage are likely distorted from the ideal linear geometry. nih.gov This kind of detailed information about the transition state is crucial for understanding the factors that control enzyme selectivity and for the rational design of catalysts for new chemical transformations.

Advanced Applications of R + Camphor D2 in Chemical Research

Deuterium (B1214612) Labeling as a Mechanistic Probe in Organic Reactions

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position creates a subtle but significant change in bond strength. This isotopic labeling allows chemists to track the fate of atoms throughout a chemical transformation, providing deep insights into complex reaction pathways.

Elucidation of Reaction Mechanisms and Intermediates

The use of (R)-(+)-Camphor-d2 and other deuterated camphor (B46023) derivatives has been instrumental in clarifying the mechanisms of various organic reactions and identifying transient intermediates.

Deuterium labeling is a classic strategy for investigating hydride transfer reactions. In enzymatic and biomimetic systems, the transfer of a hydride ion is a fundamental step. Studies using deuterated compounds, including those derived from camphor, have helped to distinguish between different potential hydride sources and pathways. rsc.orgdicp.ac.cn For instance, in reductions catalyzed by nicotinamide (B372718) cofactor mimics, isotopic labeling experiments with deuterated models have confirmed that the hydride is transferred from the NAD(P)H model to the substrate. dicp.ac.cn The position of the deuterium in the product molecule provides definitive evidence of the reaction's stereochemistry and the mechanism of hydride delivery.

The direct functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis. tcichemicals.com Deuterium-labeled substrates like camphor-d2 are crucial for studying the mechanisms of these C-H activation reactions. tcichemicals.comnih.gov For example, in metal-catalyzed reactions, the observation of H/D exchange between a deuterated substrate and the solvent or other reagents can indicate the reversibility of C-H bond cleavage. nih.gov Furthermore, "deuterium scrambling," where the deuterium label moves to different positions within the molecule during a reaction, can reveal the presence of unexpected intermediates or rearrangement pathways, such as those involving benzeneium ions. rsc.org In the context of cytochrome P450cam, studies with deuterated camphor have provided evidence for the involvement of the highly reactive Compound I intermediate in hydroxylation reactions. nih.gov

Understanding the complete catalytic cycle is essential for optimizing and designing new catalysts. Deuterated camphor derivatives serve as mechanistic probes to follow the transformation of the substrate and catalyst throughout the reaction sequence. researchgate.netnih.gov In the catalytic cycle of cytochrome P450cam, experiments using deuterated camphor have helped to elucidate the steps from substrate binding to product release. plos.orgresearchgate.net By analyzing the isotopic composition of products and intermediates, researchers can identify the rate-determining steps and the nature of the active catalytic species.

C-H Bond Activation and Deuterium Scrambling Phenomena

Applications in Chiral Catalysis and Asymmetric Synthesis with Deuterated Camphor Derivatives

The rigid, chiral scaffold of camphor has made it a popular starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. uni-heidelberg.deresearchgate.netrsc.org The introduction of deuterium can offer subtle steric and electronic modifications to these chiral molecules, potentially influencing the stereochemical outcome of reactions.

Development of Chiral Auxiliaries and Ligands Based on Deuterated Camphor Scaffolds

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net Camphor-based auxiliaries, such as the widely used camphorsultam, are highly effective in a variety of asymmetric transformations. orgsyn.orgtcichemicals.com While the direct use of deuterated camphor to create new mainstream auxiliaries is not extensively documented, the principles of using camphor's chiral framework are well-established. rsc.orguni-heidelberg.dersc.org The development of novel chiral ligands derived from camphor for transition-metal-catalyzed reactions is an active area of research. uni-heidelberg.de These ligands, which can be modified with deuterium, play a crucial role in controlling the enantioselectivity of reactions like hydrogenations and carbon-carbon bond formations.

Chiral Diamines and Sulfonamide Derivatives

Organocatalysis Utilizing Deuterated (R)-(+)-Camphor Derivatives

Camphor derivatives have found widespread application as organocatalysts for a variety of asymmetric transformations. nih.gov These catalysts can be broadly divided into two categories: those where the camphor skeleton is the sole source of chirality, and bifunctional catalysts where the camphor framework is linked to another chiral unit, such as a proline derivative. nih.gov The use of deuterated (R)-(+)-camphor derivatives in organocatalysis provides a powerful tool for elucidating reaction mechanisms. For example, camphor-derived thiourea (B124793) organocatalysts have been used in the conjugate addition of dicarbonyl compounds to nitro-olefins. nih.gov By selectively deuterating the camphor scaffold, one could study the role of hydrogen bonding and other weak interactions in the catalytic cycle.

Catalyst TypeApplicationPotential Insights from Deuteration
Thiourea Derivatives Michael AdditionElucidate hydrogen bonding interactions
Sulfonamides Michael AdditionInvestigate the role of the sulfonamide proton
Diamines Conjugate AdditionProbe C-H···π interactions in the transition state
Phase-Transfer Catalysts α-AlkylationStudy the influence of the chiral environment

Influence of Deuteration on Stereoselectivity in Asymmetric Reactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-H bond is slower than that of the corresponding C-D bond. This effect can be exploited to study reaction mechanisms and, in some cases, to enhance the stereoselectivity of asymmetric reactions. nih.govias.ac.in

Asymmetric hydrogenation is a fundamental method for creating chiral centers. ethz.ch The use of chiral ligands derived from camphor in combination with transition metals like iridium and rhodium has led to highly efficient catalysts for the hydrogenation of various substrates. urv.catnih.gov The influence of deuteration on the stereoselectivity of these reactions can be significant. For example, in the hydrogenation of imines catalyzed by chiral boranes derived from (+)-camphor, computational studies have shown that the stereoselectivity is governed by a thermodynamically less favored borohydride (B1222165) intermediate. acs.orgresearchgate.net Deuterium labeling studies would provide experimental evidence to support these computational models. The use of deuterated camphor as a substrate in studies of cytochrome P450cam has provided evidence for the involvement of a high-valent iron-oxo species (Compound I) in the hydroxylation reaction, demonstrating the power of isotopic labeling in mechanistic enzymology. researchgate.net

Diels-Alder Reactions

(R)-(+)-Camphor, a readily available chiral natural product, serves as a valuable starting material for the synthesis of chiral auxiliaries and catalysts used in asymmetric synthesis. researchgate.net The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered stereoselective through the use of camphor-derived dienophiles or catalysts. ebsco.com These reactions are crucial for accessing complex cyclic structures found in many natural products and bioactive molecules. nih.gov

The stereochemical outcome of Diels-Alder reactions can be effectively controlled by employing chiral auxiliaries derived from camphor. For instance, camphor-derived α'-hydroxy enones have demonstrated enhanced reactivity and stereoselectivity in reactions with various dienes. nih.gov The use of Lewis acid or Brønsted acid catalysis can further influence the endo/exo and facial selectivity of these cycloadditions. nih.gov

Camphor-based nitroso derivatives have also been successfully employed as heterodienophiles in hetero-Diels-Alder reactions. beilstein-journals.org These reactions provide access to 1,2-oxazine scaffolds, which are versatile intermediates for the synthesis of biologically active compounds. beilstein-journals.org The stereoselectivity of these reactions is often high, influenced by the specific camphor-derived auxiliary used. beilstein-journals.org For example, a camphor-sultam derivative has been shown to give high stereoselectivity in reactions with cyclopentadiene (B3395910) and cyclohexadiene. beilstein-journals.org

Table 1: Stereoselectivity in Camphor-Derived Hetero-Diels-Alder Reactions

Camphor DerivativeDieneDiastereomeric Excess (de)Reference
Camphor-sultam (140a)CyclopentadieneHigh beilstein-journals.org
Camphor-sultam (140a)CyclohexadieneHigh beilstein-journals.org
tert-butyl-protected camphor derivative (140b)Not specifiedHigh beilstein-journals.org
Acylnitroso derivative (140c)Cyclopentadiene>99% beilstein-journals.org

The incorporation of deuterium atoms in the camphor scaffold, as in (R)-(+)-Camphor-d2, can serve as a subtle probe in mechanistic studies of these reactions, although the primary control of stereoselectivity arises from the steric and electronic properties of the camphor-derived auxiliary itself.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction, and camphor derivatives have been extensively used to control its stereochemistry. researchgate.net Chiral auxiliaries and ligands derived from camphor can effectively induce enantioselectivity in the alkylation of enolates and other nucleophiles. rsc.org

Camphor-based pyridine (B92270) ligands have been synthesized and applied in various asymmetric catalytic reactions, including the addition of organozinc reagents to carbonyl compounds. rsc.org These ligands, which can be broadly categorized into those where the camphor is annulated to the pyridine ring and those where the pyridine is a pendant group on the camphor framework, have shown promising levels of enantioselectivity. rsc.org

Furthermore, camphor-derived phase-transfer catalysts have been employed in the α-alkylation of glycine (B1666218) Schiff bases, achieving notable enantioselectivities. researchgate.net The rigid bicyclic structure of camphor provides a well-defined chiral environment that influences the approach of the electrophile to the nucleophile, thereby directing the stereochemical outcome of the reaction.

Table 2: Enantioselectivity in Camphor-Mediated Asymmetric Reactions

While direct studies focusing solely on (R)-(+)-Camphor-d2 in asymmetric alkylation are not extensively documented in the search results, the principles of using deuterated compounds for mechanistic investigations apply. The isotopic labeling could be used to trace the fate of specific positions on the camphor auxiliary or to study kinetic isotope effects, providing deeper insights into the reaction mechanism.

Michael Additions

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. reddit.com The use of chiral auxiliaries and organocatalysts derived from camphor has proven to be an effective strategy for achieving high stereoselectivity in these reactions. researchgate.netnih.gov

Camphor-derived tetrahydropyran (B127337) (camTHP*)-desymmetrized glycinamide (B1583983) undergoes highly diastereoselective lithium enolate Michael additions to various acceptors like nitro olefins, α,β-unsaturated ketones, and esters. nih.gov The resulting products can be readily converted into functionally dense amino acid derivatives. nih.gov

Bifunctional organocatalysts based on a camphor and pyrrolidine (B122466) framework have been developed for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. researchgate.net These catalysts, where the two chiral units act in synergy, can achieve high yields and stereoselectivities under neat conditions. researchgate.net The use of deuterium-labeled ylides in related reactions has been shown to enhance enantioselectivity by slowing down competing proton/deuteron transfer processes. researchgate.net This highlights the potential utility of isotopic labeling in optimizing the stereochemical outcome of Michael additions.

Table 3: Stereoselectivity in Camphor-Derived Michael Additions

Camphor Derivative/SystemReactantsDiastereoselectivity/EnantioselectivityReference
camTHP*-desymmetrized glycinamideNitro olefins, α,β-unsaturated ketones, estersHighly diastereoselective nih.gov
Pyrrolidinyl-camphor bifunctional organocatalystAldehydes/ketones and nitroolefinsHigh yields and stereoselectivity researchgate.net
Chiral sulfonium (B1226848) ylides (deuterium-labeled)Michael acceptorsHigher enantiomeric excess (ee) researchgate.net

The application of (R)-(+)-Camphor-d2 in these systems could provide valuable mechanistic information, particularly in understanding the role of proton transfer steps and the dynamics of the catalyst-substrate interactions.

Tracing in Biomolecular Studies

Investigation of Metabolic Pathways and Enzyme Mechanisms via Isotopic Tracing

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. bitesizebio.com By replacing one or more atoms of a compound with their stable isotopes, such as deuterium (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the molecule and its metabolites through various biochemical pathways. isotope.comnih.gov (R)-(+)-Camphor-d2, a deuterated version of camphor, serves as a valuable tool in such studies, particularly for investigating metabolic pathways and enzyme mechanisms. acs.orgnih.gov

The use of stable isotope-labeled compounds allows for the elucidation of metabolic networks, the quantification of metabolic fluxes, and the identification of novel metabolites and pathways. nih.govmpg.denih.gov Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the isotopically labeled molecules. bitesizebio.comdoi.org

Specifically, (1R)-5,5-dideuterocamphor (D2-camphor) has been utilized in studies of hydroxylation reactions catalyzed by enzymes like cytochrome P450cam. acs.orgnih.govacs.org These studies provide insights into the formation of reactive intermediates and the stereochemistry of the enzymatic reaction. acs.orgnih.gov

Understanding Biotransformation Processes

Biotransformation refers to the chemical modification of compounds by living organisms, often mediated by enzymes. ntu.edu.sg Understanding these processes is crucial in fields like drug metabolism and environmental science. Isotopic labeling with compounds like (R)-(+)-Camphor-d2 can help in elucidating the pathways and mechanisms of biotransformation. nih.govmpg.de

For instance, the biotransformation of camphor by various microorganisms and plant cells has been studied to identify the resulting metabolites. bezmialem.edu.trnih.gov Fungi such as Aspergillus flavus can transform camphor into various products through reactions like hydroxylation and rearrangement. bezmialem.edu.tr Cultured cells of Eucalyptus perriniana have been shown to convert (+)-camphor into several glucosides, where hydroxylation precedes glucosylation. nih.gov

By using (R)-(+)-Camphor-d2 as a substrate, researchers can trace the position of the deuterium labels in the products, providing definitive evidence for specific reaction mechanisms, such as hydride shifts or the stereochemistry of hydroxylation. The analysis of labeling patterns in the metabolites helps in constructing detailed biotransformation pathways. mpg.de

Enzyme Active Site Probing

(R)-(+)-Camphor-d2 is an effective probe for studying the active sites of enzymes, particularly monooxygenases like the cytochrome P450 family. nih.govresearchgate.netnih.gov The interaction of camphor and its derivatives with these enzymes induces conformational changes and initiates the catalytic cycle. researchgate.net

Electron nuclear double resonance (ENDOR) spectroscopy, in conjunction with the use of (1R)-5,5-dideuterocamphor, has been employed to analyze the intermediate states formed during the hydroxylation of camphor by cytochrome P450cam. acs.orgnih.gov These studies have provided direct evidence for the involvement of a ferryl-oxo intermediate (Compound I) as the reactive species responsible for hydroxylation. acs.orgnih.gov The presence or absence of deuterium in the substrate and the solvent allows for the unambiguous assignment of signals in the ENDOR spectra, revealing details about the geometry of the substrate in the active site and its interaction with the heme iron. acs.orgnih.gov

Crystal structures of cytochrome P450 enzymes complexed with camphor have revealed key residues in the active site that are responsible for substrate binding and orientation. researchgate.netnih.gov The use of deuterated camphor in spectroscopic studies complements this structural information by providing dynamic insights into the catalytic mechanism at the atomic level. acs.orgnih.gov

Future Perspectives and Emerging Research Directions for R + Camphor D2 in Chemical Science

Development of Novel Deuteration Strategies for Complex Chiral Molecules

The synthesis of stereospecifically deuterated complex molecules like (R)-(+)-Camphor-d2 presents a significant synthetic challenge. Future research will focus on developing more efficient and selective deuteration methods.

Current strategies for deuterium (B1214612) incorporation often involve either de novo synthesis using deuterated starting materials or late-stage isotopic exchange. acs.org Late-stage deuteration is particularly attractive as it allows for the modification of complex molecules without the need for a complete re-synthesis. Methods such as reductive deuteration, halogen–deuterium exchange, and direct hydrogen–deuterium exchange are being explored. acs.org However, achieving high levels of stereoselectivity at specific chiral centers remains a key challenge.

Emerging techniques like catalytic transfer hydrodeuteration offer promising avenues for the site-selective and chemo-selective installation of deuterium atoms. marquette.edu These methods often utilize readily available and inexpensive deuterium donors, avoiding the use of flammable deuterium gas. marquette.edu The development of novel chiral catalysts will be crucial for achieving high enantioselectivity in the deuteration of complex molecules. For instance, palladium-catalyzed nondirected late-stage C–H deuteration using D₂O as the deuterium source has shown remarkable functional group tolerance and allows for high deuterium incorporation in complex substrates, including camphor (B46023) derivatives. acs.org

Another innovative approach is "deuterium-enabled chiral switching" (DECS), which utilizes deuterium's kinetic isotope effect to stabilize chiral centers that are prone to rapid stereoisomerization. acs.orgresearchgate.net This strategy can transform a racemic mixture into a single, stable enantiomer, which is particularly valuable in medicinal chemistry. acs.orgresearchgate.net

Future research will likely focus on:

Catalyst Development: Designing new transition metal catalysts and organocatalysts for highly stereoselective deuteration reactions.

Flow Chemistry: Utilizing microfluidic reactors to control reaction parameters with high precision, potentially leading to improved selectivity and yields in deuteration reactions.

Biocatalysis: Employing enzymes to catalyze deuteration reactions with high specificity, mimicking natural biosynthetic pathways.

Table 1: Comparison of Deuteration Strategies
StrategyDescriptionAdvantagesChallenges
De Novo SynthesisSynthesis from deuterated starting materials.High level of deuterium incorporation.Lengthy, may require expensive starting materials.
Late-Stage Isotopic ExchangeDirect replacement of hydrogen with deuterium on a pre-existing molecule. acs.orgMore efficient for complex molecules. acs.orgCan suffer from low selectivity and harsh reaction conditions.
Catalytic Transfer HydrodeuterationUse of a catalyst to transfer deuterium from a donor molecule. marquette.eduMilder conditions, avoids D₂ gas. marquette.eduRequires development of highly selective catalysts.
Deuterium-Enabled Chiral Switching (DECS)Stabilization of a chiral center by deuterium incorporation. acs.orgresearchgate.netEnables isolation of single enantiomers from racemates. acs.orgresearchgate.netApplicable only to specific types of chiral molecules.
Palladium-Catalyzed Nondirected C–H DeuterationUses a palladium catalyst and D₂O for late-stage deuteration of arenes. acs.orgHigh functional group tolerance and deuterium incorporation. acs.orgPrimarily focused on aromatic C-H bonds.

Advanced Spectroscopic and Computational Integration for Mechanistic Understanding

(R)-(+)-Camphor-d2 serves as an invaluable probe for understanding complex chemical and biological reaction mechanisms. The integration of advanced spectroscopic techniques with high-level computational methods is a powerful approach for gaining detailed mechanistic insights.

Vibrational Circular Dichroism (VCD) spectroscopy, for example, is highly sensitive to the stereochemistry of chiral molecules. researchgate.net Studies on camphor dissolved in deuterated chloroform (B151607) (CDCl₃) have shown that the chiral solute can induce chirality in the surrounding solvent molecules, which can be detected by VCD. researchgate.net This provides a sensitive tool to probe solute-solvent interactions.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies are particularly useful for studying paramagnetic species, such as metalloenzymes. nih.govnih.gov Cryoreduction/ENDOR studies using (1R)-5,5-dideuterocamphor have provided direct evidence for the involvement of the highly reactive Compound I intermediate in the hydroxylation of camphor by cytochrome P450cam. nih.govnih.govacs.org These experiments rely on the distinct spectroscopic signatures of deuterated versus non-deuterated substrates to track the fate of specific atoms throughout the reaction. nih.govnih.govacs.org

Computational chemistry plays a vital role in interpreting experimental spectroscopic data and in predicting reaction pathways. uq.edu.auescholarship.org Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the active sites of enzymes and calculate reaction barriers, providing a theoretical framework for understanding experimental observations. researchgate.net For instance, computational studies can predict VCD spectra, which can then be compared with experimental data to confirm the absolute configuration of a chiral molecule. researchgate.net

Future directions in this area include:

Time-Resolved Spectroscopy: Using ultrafast spectroscopic techniques to observe transient intermediates in real-time, providing a more complete picture of reaction dynamics.

Machine Learning: Applying machine learning algorithms to analyze large spectroscopic datasets and to predict reaction outcomes and spectroscopic properties.

Multi-scale Modeling: Combining different levels of theory in computational models to accurately describe phenomena occurring at different length and time scales, from electronic structure to macroscopic properties.

Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies
TechniqueApplication to (R)-(+)-Camphor-d2Key Insights
Vibrational Circular Dichroism (VCD)Studying solute-solvent interactions and absolute configuration. researchgate.netInduced chirality in solvents, detailed structural information. researchgate.net
Electron Paramagnetic Resonance (EPR)Characterizing paramagnetic intermediates in enzymatic reactions. nih.govIdentifying the electronic structure of metal centers in enzymes like P450. nih.gov
Electron Nuclear Double Resonance (ENDOR)Probing the local environment of paramagnetic centers. nih.govnih.govacs.orgElucidating the mechanism of camphor hydroxylation by P450cam. nih.govnih.govacs.org
Computational Chemistry (QM/MM)Modeling reaction pathways and predicting spectroscopic properties. uq.edu.auresearchgate.netCalculating reaction barriers and interpreting experimental spectra. researchgate.net

Expansion of Deuterated Camphor Applications in Catalysis and Materials Science

The unique properties of deuterated compounds are leading to their increasing use in catalysis and materials science. (R)-(+)-Camphor-d2 and other deuterated camphor derivatives are poised to play a significant role in these emerging applications.

In catalysis, chiral camphor-based ligands are widely used in asymmetric synthesis. mdpi.com Deuteration of these ligands could potentially fine-tune their steric and electronic properties, leading to improved catalytic activity and selectivity. The kinetic isotope effect associated with deuterium can be exploited to control reaction rates and pathways.

In materials science, the incorporation of deuterium can influence the physical properties of materials. For example, the sublimation property of camphor, which can limit its effectiveness in some applications, could potentially be altered by deuteration. ijraset.com Camphor and its derivatives are also used as chiral dopants to induce helical structures in liquid crystals. mdpi.com The effect of deuteration on the helical twisting power and other properties of these liquid crystalline materials is an area ripe for exploration.

Furthermore, camphor-based structures are being investigated for the development of molecular motors and switches. mdpi.com The altered vibrational frequencies and moments of inertia of deuterated camphor could be harnessed to create molecular machines with novel functionalities. The study of self-propelled camphor particles on water surfaces is another area where deuteration could provide new insights into the mechanism of motion. arxiv.org

Potential future applications include:

Asymmetric Catalysis: Development of deuterated chiral ligands for enhanced enantioselectivity in chemical synthesis.

Smart Materials: Creation of deuterated liquid crystals and polymers with tunable optical and mechanical properties.

Molecular Devices: Design and synthesis of deuterated molecular motors and switches with controlled motion.

Agrochemicals: Investigating the effect of deuteration on the biological activity and environmental fate of camphor-based pesticides and herbicides. nih.govresearchgate.net

Q & A

Q. How do researchers address ethical concerns when using (R)-(+)-Camphor-d2 in animal studies?

  • Methodological Answer :
  • Adhere to the 3Rs framework (Replacement, Reduction, Refinement) by validating dosing thresholds via in silico models.
  • Document deuterium toxicity thresholds in pilot studies and include ethical oversight in research proposals.
  • Publish negative results to avoid redundant experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.